Propargylcholin

Übersicht

Beschreibung

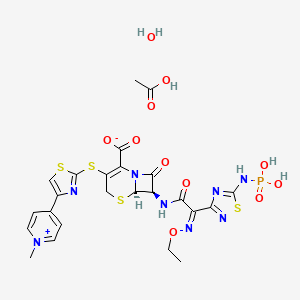

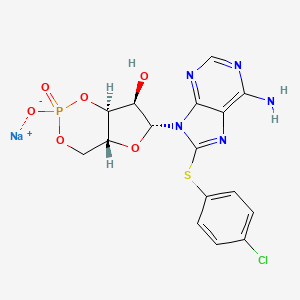

Propargylcholine is a molecular tool used to study the biochemical and metabolic processes of Choline-containing phospholipids in cells . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

Propargylcholine is involved in the synthesis of phosphatidylcholine through CCTβ3 activation on lipid droplets, which is crucial for sustaining autophagy and long-term cell survival . Another approach involves the use of propargylsilanes for deoxygenative bispropargylation .Molecular Structure Analysis

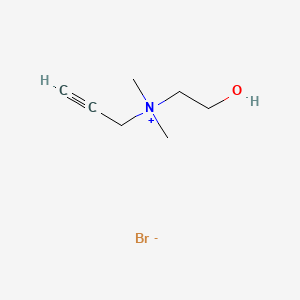

Propargylcholine bromide contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular formula is C7H14BrNO .Chemical Reactions Analysis

Propargylcholine phospholipids can be analyzed by MS. The routine employs 1-radyl-2-lyso-sn-glycero-3-phosphopropargylcholines as labeled lysophosphatidylcholine precursors, which upon cellular conversion direct the traceable tag with superb specificity and efficiency to the primary target lipid class .Physical And Chemical Properties Analysis

Propargylcholine has a molecular weight of 208.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors. It has three rotatable bonds. Its exact mass and monoisotopic mass are 207.02588 g/mol. Its topological polar surface area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen

Propargylcholin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

This compound ist eine vielseitige Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen konzentrieren:

Synthese komplexer Moleküle: Die Propargylgruppe innerhalb von this compound dient als hochgradig vielseitige Einheit. Ihre Einführung in kleine Moleküle Bausteine ermöglicht neue synthetische Wege und weitere Ausarbeitung, was die Synthese komplexer Moleküle erleichtert .

2. Bioorthogonale Click-Chemie für Fluoreszenzmikroskopie this compound kann verwendet werden, um wichtige Membranlipide wie Phosphatidylcholin und andere Cholinphospholipide in Pflanzen zu markieren. Diese Anwendung ist entscheidend für die Fluoreszenzmikroskopie und bietet Einblicke in die Pflanzenbiologie und die Dynamik von Membranlipiden .

Nachweis von this compound-Phospholipiden: Eine neuartige Methode unter Verwendung von Azidopalmitat als Click-Chemie-Reporter wurde für den hochspezifischen, empfindlichen und robusten Nachweis von this compound-Phospholipiden mittels Massenspektrometrie (MS) entwickelt. Diese Technik ist wertvoll für die Untersuchung des Cholinphospholipid-Stoffwechsels in Gehirnendothelzellen .

Wirkmechanismus

Target of Action

Propargylcholine is a choline analogue that can be incorporated into all classes of choline-containing phospholipids such as phosphatidylcholine and sphingomyelin . These phospholipids are major components of cellular membranes and play fundamental structural and regulatory roles in cell metabolism and signaling .

Mode of Action

Propargylcholine interacts with its targets by replacing the choline head group in phospholipids . The terminal alkyne of the propargylcholine phospholipids can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction allows for the visualization of choline phospholipids in cells with high sensitivity and spatial resolution .

Biochemical Pathways

The incorporation of propargylcholine into phospholipids affects the metabolism of these lipids. For instance, differences have been observed in the metabolism of phosphatidylcholine and its pendant, ether phosphatidylcholine . The propargylcholine phospholipids can be traced by TLC using fluorogenic reporter azides or by MS benefiting from a specific precursor ion in positive ion mode .

Result of Action

The incorporation of propargylcholine into phospholipids results in the labeling of these lipids, allowing them to be visualized in cells with high sensitivity and spatial resolution . This labeling can provide valuable insights into the cellular and molecular effects of propargylcholine’s action, such as changes in phospholipid metabolism .

Action Environment

It’s worth noting that certain reagents used in related processes, such as propargyl bromide and allenyl boronic acid, can raise environmental and safety concerns

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Propargylcholine can be used to label the major membrane lipid, phosphatidylcholine, and other choline phospholipids in plants . It interacts with various enzymes, proteins, and other biomolecules, and its incorporation is not detrimental to plant growth .

Cellular Effects

Propargylcholine influences cell function by being readily taken up by roots and incorporated into choline phospholipids . It affects cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the cell membrane .

Molecular Mechanism

Propargylcholine exerts its effects at the molecular level by replacing the choline head group in the cellular lipidome . This results in specific labeling of choline phospholipids, allowing for visualization and study of these lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, propargylcholine is stable and its effects on cellular function can be observed over time . Its incorporation into choline phospholipids does not significantly impact the pool of choline plus choline-like phospholipids or other lipid species .

Metabolic Pathways

Propargylcholine is involved in the metabolic pathways of choline-containing phospholipids . It interacts with enzymes involved in these pathways, and its incorporation can be used to study changes in metabolic flux or metabolite levels .

Transport and Distribution

Propargylcholine is transported and distributed within cells and tissues through its incorporation into choline phospholipids . It does not appear to interact with specific transporters or binding proteins .

Subcellular Localization

Propargylcholine is localized within the cell based on its incorporation into choline phospholipids . It is found in cell membranes, including the tonoplast and the endoplasmic reticulum .

Eigenschaften

IUPAC Name |

2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMUCZDUIQLBJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)

![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)